Cas no 2098030-01-2 (3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid)
3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid
- 3-(1-(Pyrazin-2-yl)-1H-pyrazol-4-yl)propanoic acid
- 3-(1-pyrazin-2-ylpyrazol-4-yl)propanoic acid
- 3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid
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- Inchi: 1S/C10H10N4O2/c15-10(16)2-1-8-5-13-14(7-8)9-6-11-3-4-12-9/h3-7H,1-2H2,(H,15,16)
- InChI Key: PELSTZNVHSEHQT-UHFFFAOYSA-N
- SMILES: OC(CCC1C=NN(C2C=NC=CN=2)C=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 249
- XLogP3: -0.2
- Topological Polar Surface Area: 80.9
3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P223491-100mg |
3-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | P223491-500mg |
3-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 500mg |
$ 365.00 | 2022-06-03 | ||
| TRC | P223491-1g |
3-[1-(pyrazin-2-yl)-1h-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 1g |
$ 570.00 | 2022-06-03 | ||
| Life Chemicals | F2147-7849-0.25g |
3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 95%+ | 0.25g |
$361.0 | 2023-09-06 | |
| Life Chemicals | F2147-7849-0.5g |
3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 95%+ | 0.5g |
$380.0 | 2023-09-06 | |
| Life Chemicals | F2147-7849-1g |
3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 95%+ | 1g |
$401.0 | 2023-09-06 | |
| Life Chemicals | F2147-7849-2.5g |
3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 95%+ | 2.5g |
$802.0 | 2023-09-06 | |
| Life Chemicals | F2147-7849-5g |
3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 95%+ | 5g |
$1203.0 | 2023-09-06 | |
| Life Chemicals | F2147-7849-10g |
3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid |
2098030-01-2 | 95%+ | 10g |
$1684.0 | 2023-09-06 |
3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
Additional information on 3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid
Comprehensive Overview of 3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid (CAS No. 2098030-01-2)
3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid (CAS No. 2098030-01-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound features a pyrazine ring fused with a pyrazole moiety, linked to a propanoic acid side chain, making it a versatile intermediate in organic synthesis. Researchers are particularly interested in its potential applications as a bioactive scaffold for drug discovery, given its ability to interact with various biological targets.
The growing demand for heterocyclic compounds like 3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid is driven by their role in developing small-molecule inhibitors and modulators for diseases such as cancer, inflammation, and metabolic disorders. Recent studies highlight its relevance in medicinal chemistry, where it serves as a building block for designing kinase inhibitors and GPCR ligands. Its CAS No. 2098030-01-2 is frequently searched in scientific databases, reflecting its importance in academic and industrial research.
In addition to its pharmaceutical applications, 3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid is explored in agrochemical innovation. Its structural motifs are found in herbicides and fungicides, aligning with the global push for sustainable crop protection. The compound's pyrazine-pyrazole hybrid core contributes to its stability and bioavailability, key factors in agrochemical efficacy. This dual utility in pharma and agro sectors makes it a hotspot for patent filings and R&D investments.
From a synthetic perspective, the preparation of CAS No. 2098030-01-2 involves multi-step organic reactions, often employing cross-coupling methodologies and carboxylic acid functionalization. Researchers optimize routes to enhance yield and purity, addressing challenges like regioselectivity in pyrazole derivatization. Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing this compound, ensuring compliance with Good Manufacturing Practices (GMP).
The compound's structure-activity relationship (SAR) is a focal point for computational chemists, who use molecular docking and QSAR models to predict its interactions with proteins. This aligns with the rise of AI-driven drug discovery, where machine learning accelerates the identification of promising candidates. Searches for "pyrazine derivatives in drug design" or "pyrazole-based agrochemicals" often lead to discussions about 2098030-01-2, underscoring its interdisciplinary relevance.
Regulatory and safety profiles of 3-[1-(Pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid are rigorously evaluated to meet REACH and FDA guidelines. While not classified as hazardous, proper handling protocols are emphasized in Material Safety Data Sheets (MSDS). Its environmental impact is studied under OECD test guidelines, reflecting the industry's commitment to green chemistry principles.
In summary, CAS No. 2098030-01-2 represents a convergence of chemical innovation and practical applications. Its adaptability across sectors, coupled with advancing analytical and computational tools, positions it as a compound of enduring scientific and commercial interest. Future research may unlock novel derivatives, further expanding its utility in life sciences and beyond.
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